![molecular formula C16H15ClN4O3 B13886478 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine
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Overview
Description
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furo[3,2-d]pyrimidine core, a morpholine ring, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine ring: This is achieved through nucleophilic substitution reactions.
Attachment of the methoxypyridine moiety: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium catalysts are often used in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxypyridin-3-yl)methanol
- 2-Chloro-4-methoxypyridine-3-boronic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties
Biological Activity
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is a pyrimidine derivative characterized by a complex structure that includes a furo[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes implicated in cancer progression. The structural features, including the chloro substituent and morpholine group, are believed to enhance its biological interactions and therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is C16H15ClN4O3, with a molecular weight of 344.77 g/mol. The compound's structure can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into its functional groups and bonding characteristics.
Structural Features
Feature | Description |
---|---|
Core Structure | Furo[3,2-d]pyrimidine |
Substituents | 2-Chloro, 4-Methoxypyridin-3-yl, Morpholine |
Molecular Weight | 344.77 g/mol |
Chemical Formula | C16H15ClN4O3 |
Research indicates that compounds similar to this compound exhibit significant biological activities by inhibiting key enzymes involved in cellular signaling pathways related to cancer. The presence of the morpholine and pyridine moieties enhances binding affinity to these targets.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of various kinases involved in tumor growth and proliferation. For example, studies have shown that similar pyrimidine derivatives can effectively inhibit PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer cell survival and metabolism .
Case Studies
- Cancer Cell Lines : In a study involving several cancer cell lines, this compound showed promising results in reducing cell viability and inducing apoptosis.
- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated a strong inhibitory effect on several key targets, suggesting its potential as a lead compound for drug development.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | Kinase inhibition | Thieno instead of furo |
6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine | Anticancer properties | Pyridine instead of furan |
2-Chloro-6-(methylthieno[3,2-D]pyrimidin) | General antimicrobial activity | Simpler structure |
Properties
Molecular Formula |
C16H15ClN4O3 |
---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H15ClN4O3/c1-22-12-2-3-18-9-10(12)13-8-11-14(24-13)15(20-16(17)19-11)21-4-6-23-7-5-21/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
CTFLZYUMYWLDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2=CC3=C(O2)C(=NC(=N3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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